molecular formula C16H28N4O7S3 B10829973 DL-Sulforaphane Glutathione

DL-Sulforaphane Glutathione

Cat. No.: B10829973
M. Wt: 484.6 g/mol
InChI Key: ROARKYNVUQLTDP-UHFFFAOYSA-N
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Description

DL-Sulforaphane Glutathione is a conjugate of sulforaphane and glutathione. Sulforaphane is an isothiocyanate derived from cruciferous vegetables like broccoli, while glutathione is a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potent antioxidant properties and potential therapeutic benefits, particularly in the context of oxidative stress and detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Sulforaphane Glutathione typically involves the conjugation of sulforaphane with glutathione. This can be achieved through a nucleophilic substitution reaction where the thiol group of glutathione reacts with the isothiocyanate group of sulforaphane. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound often involves the extraction of sulforaphane from broccoli or other cruciferous vegetables, followed by its conjugation with glutathione. The extraction process may involve solvent extraction or the use of macroporous resins to isolate sulforaphane. The conjugation step is then performed under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: DL-Sulforaphane Glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-Sulforaphane Glutathione has a wide range of scientific research applications:

Mechanism of Action

DL-Sulforaphane Glutathione exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway leads to the upregulation of various antioxidant and detoxification enzymes, including glutathione peroxidase, heme oxygenase-1, and NAD(P)H quinone oxidoreductase 1. By enhancing the cellular antioxidant capacity, the compound helps mitigate oxidative stress and protect against cellular damage .

Comparison with Similar Compounds

    Sulforaphane: The parent compound, known for its potent anticancer and antioxidant properties.

    Sulforaphane-Cysteine: Another conjugate of sulforaphane with cysteine, exhibiting similar but distinct biological activities.

    Sulforaphane-N-Acetylcysteine: A derivative with enhanced stability and bioavailability.

Uniqueness: DL-Sulforaphane Glutathione is unique due to its dual functionality, combining the properties of both sulforaphane and glutathione. This conjugate not only provides antioxidant benefits but also enhances the detoxification processes, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C16H28N4O7S3

Molecular Weight

484.6 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)

InChI Key

ROARKYNVUQLTDP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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